
CGX1321
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGX1321 is a porcupine inhibitor. this compound specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, this compound may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.
Wissenschaftliche Forschungsanwendungen
WNT Signaling Inhibition in Cancer
The primary application of CGX1321 lies in its ability to inhibit WNT signaling, which is often dysregulated in various cancers, including colorectal cancer and other solid tumors. The inhibition of this pathway has been shown to reduce tumor growth, particularly in tumors with specific genetic alterations such as RSPO fusions and RNF43 mutations.
Clinical Trials :
- A Phase 1 study (NCT02675946) evaluated this compound as a monotherapy and in combination with pembrolizumab (an anti-PD-1 therapy) for patients with solid tumors. The results demonstrated a disease control rate of 77% in patients with gastrointestinal tumors harboring RSPO fusions .
- In another trial, 12 out of 17 patients with confirmed genetic alterations showed stable disease, with some achieving partial responses when treated with this compound combined with pembrolizumab .
Efficacy Against Cancer Stem Cells
This compound has also been investigated for its effects on cancer stem cells (CSCs). Studies indicate that it promotes differentiation of LGR5+ CSCs, which are implicated in tumor initiation and resistance to treatment. The compound's ability to block WNT signaling was confirmed through in vitro assays using luciferase reporter systems .
Cardiovascular Applications
Recent research has highlighted the potential of this compound in treating heart failure with preserved ejection fraction (HFpEF). Preclinical studies demonstrated that this compound alleviates cardiac hypertrophy and fibrosis in mouse models, leading to improved cardiac function.
Mechanism of Action :
- This compound treatment inhibited WNT ligand secretion, thereby repressing both canonical and non-canonical WNT pathways. This resulted in reduced phosphorylation of key signaling proteins and improved diastolic function .
Data Tables
The following tables summarize key findings from clinical trials and preclinical studies involving this compound.
Study Phase | Patient Population | Treatment Regimen | Disease Control Rate | Objective Response Rate |
---|---|---|---|---|
Phase 1 | Solid Tumors | This compound Monotherapy | 77% (RSPO fusions) | N/A |
Phase 1 | Colorectal Cancer | This compound + Pembrolizumab | 83% | 33% |
Preclinical | Mouse Models | This compound Treatment | Significant Tumor Reduction | N/A |
Case Study 1: Colorectal Cancer
A patient with metastatic colorectal cancer harboring an RSPO fusion was treated with this compound as part of a clinical trial. After several cycles, imaging revealed a significant reduction in tumor size, correlating with an increase in differentiation markers in tumor tissue samples.
Case Study 2: Heart Failure
In a preclinical study involving mice with HFpEF, treatment with this compound led to marked improvements in cardiac function metrics compared to control groups. Histological analyses showed reduced fibrosis and hypertrophy, suggesting potential for clinical application in heart failure management.
Eigenschaften
IUPAC-Name |
N/A |
---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CGX1321; CGX-1321; CGX 1321; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.